2-Amino-1-ethyl-1,5-dihydro-4H-imidazol-4-one

Description

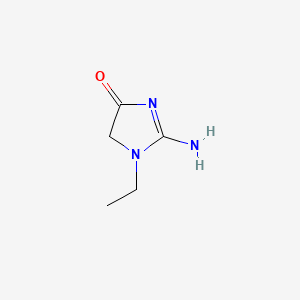

2-Amino-3-ethyl-4H-imidazol-5-one is a heterocyclic compound featuring a five-membered imidazole ring with an amino group at position 2, an ethyl substituent at position 3, and a ketone at position 3. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and material science. Its moderate alkyl chain (ethyl) balances lipophilicity and solubility, while the amino and ketone groups enable diverse reactivity, including hydrogen bonding and participation in tautomeric equilibria .

Properties

CAS No. |

76146-27-5 |

|---|---|

Molecular Formula |

C5H9N3O |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

1-ethyl-2-iminoimidazolidin-4-one |

InChI |

InChI=1S/C5H9N3O/c1-2-8-3-4(9)7-5(8)6/h2-3H2,1H3,(H2,6,7,9) |

InChI Key |

LCDGAYYHFKVEAR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC(=O)N=C1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-ethyl-1H-imidazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxal in the presence of ammonia, followed by cyclization to form the imidazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-amino-1-ethyl-1H-imidazol-4(5H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-ethyl-1H-imidazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dione derivatives, while substitution reactions can produce a variety of N-substituted imidazole compounds.

Scientific Research Applications

2-amino-1-ethyl-1H-imidazol-4(5H)-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-1-ethyl-1H-imidazol-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Alkyl Chain Length : The ethyl group in the target compound provides moderate lipophilicity, whereas the decyl analogue (C10H21) significantly increases hydrophobicity, likely reducing bioavailability .

- Aromatic Substituents : Bromo-indole derivatives (e.g., compounds in ) exhibit extended π-conjugation, enhancing binding affinity to aromatic receptors but reducing solubility .

- Electron-Withdrawing Groups : The nitro group in 1-methyl-4-nitro-1H-imidazol-5-amine increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the ethyl-substituted target .

- Polar Functional Groups: The propanoic acid substituent in introduces acidity (pKa ~4–5) and improves water solubility, which is advantageous for pharmaceutical formulations .

Structural Characterization

- Crystallography : Single-crystal X-ray studies (e.g., ) reveal planar imidazole rings with substituents influencing packing efficiency. The ethyl group in the target compound allows tighter packing than bulkier decyl or aromatic substituents .

- Tautomerism: The amino-ketone motif in 2-amino-3-ethyl-4H-imidazol-5-one enables keto-enol tautomerism, a feature absent in nitro- or carboxylic acid-substituted analogues .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2-amino-3-ethyl-4H-imidazol-5-one, and how do reaction conditions influence yield?

- Methodological Answer : A transition-metal-free, base-promoted approach using amidines and ketones is highly effective. For example, substituents on the amidine precursor (e.g., alkyl or aryl groups) significantly impact yields, with linear alkyl chains (e.g., n-C₄H₉) yielding up to 80% under optimized conditions. Key factors include solvent polarity, base strength (e.g., K₂CO₃), and reaction temperature (80–100°C) .

Q. What spectroscopic techniques are recommended for characterizing the structure of 2-amino-3-ethyl-4H-imidazol-5-one?

- Methodological Answer : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related imidazolone derivatives . Complementary techniques include:

- ¹H/¹³C NMR : To resolve substituent effects on chemical shifts (e.g., ethyl vs. methyl groups).

- FTIR : For identifying carbonyl (C=O) and amine (N-H) stretching vibrations .

Q. How can purity be ensured during synthesis?

- Methodological Answer : Use HPLC with a C18 column and gradient elution (e.g., water/acetonitrile) to monitor impurities. Recrystallization from ethanol or methanol is effective for isolating high-purity crystals (>98%), as validated for structurally similar imidazolones .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of 2-amino-3-ethyl-4H-imidazol-5-one?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections provide accurate thermochemical data (e.g., ionization potentials, electron affinities). Basis sets like 6-31G(d,p) are suitable for optimizing geometry and calculating frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity .

Q. What strategies resolve contradictions in reported biological activities of imidazolone derivatives?

- Methodological Answer :

- Systematic Meta-Analysis : Compare datasets across studies using standardized bioassay protocols (e.g., IC₅₀ measurements under identical pH/temperature).

- Open Data Practices : Share raw spectral and crystallographic data (e.g., via CCDC) to enable reproducibility checks, as emphasized in health research frameworks .

Q. How do substituents in amidine precursors affect reaction efficiency in transition-metal-free syntheses?

- Methodological Answer : Bulky substituents (e.g., iso-C₃H₇) reduce yields (61%) due to steric hindrance, while linear chains (n-C₄H₉) enhance reactivity (80%). Aryl groups (e.g., Ph) improve yields (85–86%) via resonance stabilization of intermediates. Refer to substrate-yield correlation tables for optimization .

Q. How do solvent and catalyst choices impact regioselectivity in imidazolone ring formation?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor cyclization by stabilizing charged intermediates. Catalytic bases like DBU enhance deprotonation of amidines, directing regioselectivity toward the 5-one position. Contrast with protic solvents (e.g., ethanol), which may promote side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.